molecular formula C19H15Cl3N2O5 B12614846 C19H15Cl3N2O5

C19H15Cl3N2O5

Cat. No.: B12614846
M. Wt: 457.7 g/mol
InChI Key: REDJMZAMEQYBRT-IBGZPJMESA-N
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Description

The compound with the molecular formula C19H15Cl3N2O5 Clenbuterol hydrochloride . It is a sympathomimetic amine used primarily as a bronchodilator and decongestant. Clenbuterol hydrochloride is commonly used to treat breathing disorders such as asthma. It is also known for its off-label use as a performance-enhancing drug due to its anabolic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clenbuterol hydrochloride is synthesized through a multi-step process involving the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The final product is obtained by crystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of Clenbuterol hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets pharmaceutical standards. The production process includes rigorous quality control measures to ensure the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

Clenbuterol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

Clenbuterol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Clenbuterol hydrochloride exerts its effects by binding to beta-2 adrenergic receptors in the body. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchi, making it easier to breathe. Additionally, it promotes lipolysis and increases metabolic rate, contributing to its anabolic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clenbuterol hydrochloride is unique due to its long-lasting effects and higher potency compared to other beta-2 adrenergic agonists. Its anabolic properties also distinguish it from similar compounds, making it a subject of interest in both medical and non-medical contexts .

Properties

Molecular Formula

C19H15Cl3N2O5

Molecular Weight

457.7 g/mol

IUPAC Name

2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2,4-dichlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C19H15Cl3N2O5/c1-28-16-5-3-11(21)7-14(16)23-18(27)19(9-17(25)26)8-15(24-29-19)12-4-2-10(20)6-13(12)22/h2-7H,8-9H2,1H3,(H,23,27)(H,25,26)/t19-/m0/s1

InChI Key

REDJMZAMEQYBRT-IBGZPJMESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=C(C=C(C=C3)Cl)Cl)CC(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=C(C=C(C=C3)Cl)Cl)CC(=O)O

Origin of Product

United States

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